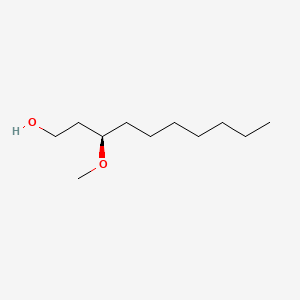

(3R)-3-Methoxydecan-1-OL

描述

(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxydecan-1-OL typically involves the following steps:

Starting Material: The synthesis often begins with a suitable alkene or alkyne precursor.

Hydroboration-Oxidation: The alkene undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.

Methoxylation: The hydroxyl group is then converted to a methoxy group using reagents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate an appropriate precursor.

Enzymatic Resolution: Employing enzymes to selectively produce the (3R) enantiomer from a racemic mixture.

化学反应分析

Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.

Major Products:

Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.

Reduction: Decane.

Substitution: (3R)-3-Bromodecan-1-OL.

科学研究应用

(3R)-3-Methoxydecan-1-OL has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用机制

The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:

Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.

Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.

相似化合物的比较

(3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.

3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.

Uniqueness:

Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.

Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.

生物活性

(3R)-3-Methoxydecan-1-OL is a fatty alcohol that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and insecticidal properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by its molecular formula and a methoxy group attached to a decanol chain. Its structural configuration contributes to its interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Research indicates that the mechanism of action may involve disruption of bacterial cell membranes, leading to cell lysis and death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals.

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.75 |

| ABTS | 0.60 |

Table 2: Antioxidant activity of this compound as measured by DPPH and ABTS assays.

These results suggest that this compound can serve as an effective antioxidant agent, potentially beneficial in preventing oxidative stress-related diseases .

Insecticidal Activity

Insecticidal properties have also been attributed to this compound, particularly against agricultural pests. Studies have shown that it can effectively repel or kill certain insect species.

| Insect Species | Concentration (mg/mL) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 10 | 85 |

| Musca domestica | 5 | 70 |

Table 3: Insecticidal activity of this compound against selected insect species.

The mode of action appears to involve neurotoxic effects on the insects, disrupting their normal physiological functions .

Case Studies

Several case studies have been conducted to further explore the efficacy and safety of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

A study evaluated the use of this compound in food preservation, demonstrating its effectiveness in inhibiting the growth of foodborne pathogens such as Salmonella and Listeria monocytogenes. The compound was incorporated into food packaging materials, significantly extending shelf life while maintaining food safety . -

Case Study on Antioxidant Applications :

Another investigation focused on the incorporation of this compound into cosmetic formulations aimed at reducing oxidative damage to skin cells. Results indicated improved skin cell viability and reduced oxidative stress markers in vitro .

属性

IUPAC Name |

(3R)-3-methoxydecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDHZHOJJXJTA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692941 | |

| Record name | (3R)-3-Methoxydecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185954-75-0 | |

| Record name | (3R)-3-Methoxydecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。